3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol
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Overview
Description
3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the addition of propanol to the thiazole ring to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(4-Methoxyphenyl)-4-hydroxy coumarin
- Methyl [(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate
Uniqueness
3-[(2Z)-4-(3-methoxyphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a methoxyphenyl group and a propanol moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-17-10-5-7-15(13-17)18-14-24-19(21(18)11-6-12-22)20-16-8-3-2-4-9-16/h2-5,7-10,13-14,22H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGXFHCDFDSVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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